molecular formula C9H9N5O B3872623 N-[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide

N-[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B3872623
M. Wt: 203.20 g/mol
InChI Key: ZHGOSYQRLVAIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide” is an organic compound containing a pyridine ring and a 1,2,4-triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms at the 1, 2, and 4 positions of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a 1,2,4-triazole ring. These rings may impart specific chemical properties to the compound, such as basicity due to the nitrogen in the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The pyridine ring is known to undergo reactions such as halogenation, oxidation, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridine ring could make the compound basic. The compound’s solubility, melting point, boiling point, and other properties would depend on the specific substituents on the rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Studies could also be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

N-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-6(15)11-9-12-8(13-14-9)7-2-4-10-5-3-7/h2-5H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGOSYQRLVAIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide
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N-[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide
Reactant of Route 5
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Reactant of Route 6
N-[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide

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